1-Amino-3-chloronaphthalene

Catalog No.
S3676676
CAS No.
90799-45-4
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-chloronaphthalene

CAS Number

90799-45-4

Product Name

1-Amino-3-chloronaphthalene

IUPAC Name

3-chloronaphthalen-1-amine

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2

InChI Key

NLGWROLEWGVGSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2N)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)Cl

1-Amino-3-chloronaphthalene is an organic compound with the molecular formula C10H8ClNC_{10}H_8ClN. It features a naphthalene backbone with an amino group at the first position and a chlorine atom at the third position. This compound is part of the larger family of chloronaphthalenes, which are known for their diverse applications in chemical synthesis and material science. The structural characteristics of 1-amino-3-chloronaphthalene contribute to its unique chemical behavior and potential uses in various fields, including pharmaceuticals and agrochemicals.

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can undergo further reduction, leading to various derivatives.
  • Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, resulting in a variety of substituted naphthalene derivatives. Typical nucleophiles used include sodium methoxide and potassium tert-butoxide.

The biological activity of 1-amino-3-chloronaphthalene has been explored in various studies. It exhibits potential toxicity, particularly concerning aquatic life, and has been classified as harmful if ingested or in contact with skin. Its structure allows it to interact with biological systems, raising concerns about its environmental impact and safety in industrial applications . Some studies suggest that it may have antimicrobial properties, although further research is needed to fully understand its biological effects.

1-Amino-3-chloronaphthalene can be synthesized through several methods:

  • Reduction of 1-Chloro-3-Nitronaphthalene: This method involves reducing 1-chloro-3-nitronaphthalene using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures (around 80C80^\circ C). This reduction leads to the formation of 1-amino-3-chloronaphthalene.
  • Nucleophilic Substitution: Another approach involves nucleophilic substitution reactions where suitable precursors are reacted under controlled conditions to yield the desired compound .

1-Amino-3-chloronaphthalene has several applications across various industries:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Dyes and Pigments: The compound is used in the production of dyes due to its chromophoric properties.
  • Pharmaceuticals: It may have potential applications in drug development, particularly as a scaffold for designing new therapeutic agents .

Studies on the interaction of 1-amino-3-chloronaphthalene with biological systems reveal its potential toxicity and effects on aquatic organisms. Research indicates that compounds like this can bioaccumulate, posing risks to ecosystems. Additionally, its reactivity allows it to participate in various biochemical pathways, which necessitates careful handling and assessment during industrial use .

Several compounds share structural similarities with 1-amino-3-chloronaphthalene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Amino-2-chloronaphthaleneC10H8ClNChlorine at the second position alters reactivity.
1-Amino-4-chloronaphthaleneC10H8ClNChlorine at the fourth position; different substitution patterns.
1-Amino-5-chloronaphthaleneC10H8ClNChlorine at the fifth position; unique electronic properties.
2-ChloronaphthaleneC10H7ClLacks amino group; serves as a precursor in synthesis.
1-BromonaphthaleneC10H7BrSimilar structure but with bromine; different chemical behavior due to larger halogen size.

The positioning of the chlorine atom in 1-amino-3-chloronaphthalene significantly influences its chemical properties, making it distinct from other chloronaphthalene derivatives. This positional variation affects reactivity, biological activity, and potential applications across different fields.

XLogP3

2.6

Wikipedia

3-Chloronaphthalen-1-amine

Dates

Modify: 2024-04-15

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